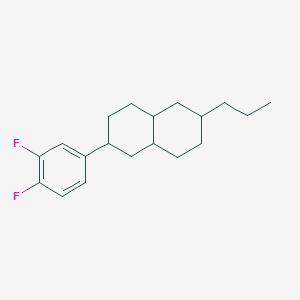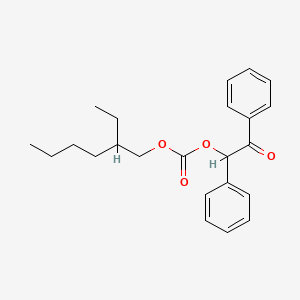
2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate typically involves the reaction of 2-ethylhexanol with 2-oxo-1,2-diphenylethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, coatings, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethylhexyl 2-oxo-1,2-diphenylethyl acetate
- 2-Ethylhexyl 2-oxo-1,2-diphenylethyl ether
- 2-Ethylhexyl 2-oxo-1,2-diphenylethyl phosphate
Uniqueness
2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate stands out due to its carbonate functional group, which imparts unique reactivity and stability compared to similar compounds with acetate, ether, or phosphate groups. This makes it particularly valuable in applications requiring high thermal and chemical stability.
Propiedades
Número CAS |
192227-42-2 |
|---|---|
Fórmula molecular |
C23H28O4 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
2-ethylhexyl (2-oxo-1,2-diphenylethyl) carbonate |
InChI |
InChI=1S/C23H28O4/c1-3-5-12-18(4-2)17-26-23(25)27-22(20-15-10-7-11-16-20)21(24)19-13-8-6-9-14-19/h6-11,13-16,18,22H,3-5,12,17H2,1-2H3 |
Clave InChI |
IXCVLXVPDSHOLB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
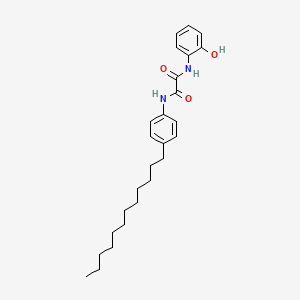
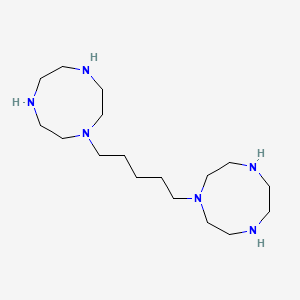

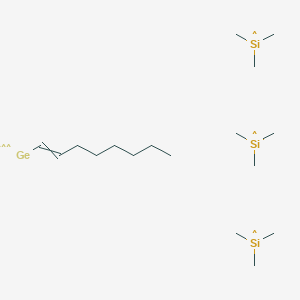


![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)
![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)
